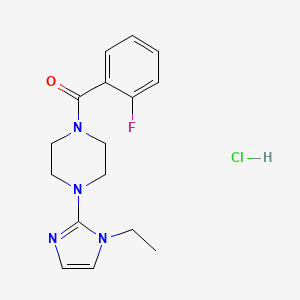

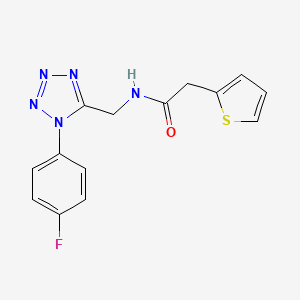

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

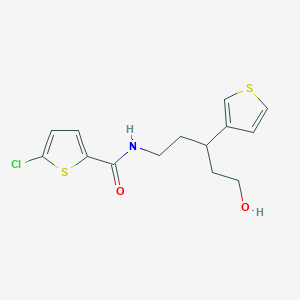

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a tetrazol group, a methyl group, and a thiophenyl group. These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. Thiophene is a five-membered ring with one sulfur atom . The tetrazol group is a five-membered ring with four nitrogen atoms and one carbon atom. The fluorophenyl group contains a phenyl ring (a six-membered carbon ring) with a fluorine atom attached .Chemical Reactions Analysis

The reactivity of this compound would likely depend on its functional groups. For example, the tetrazol group is known to participate in various reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, thiophene derivatives are generally soluble in organic solvents but insoluble in water .Scientific Research Applications

Synthesis and Structural Analysis

Chemical synthesis and structural analysis form the foundation for understanding the applications of compounds like N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide. Various derivatives have been synthesized through reactions involving substitutions and heterocyclization processes. For instance, the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds involves heterocyclization of precursors with phenacyl chloride reagents, demonstrating the versatility of acetamide derivatives in generating bioactive molecules (Abu-Melha, 2021).

Biological and Anticancer Activity

The exploration of biological and anticancer activities is a significant application area for compounds with acetamide groups. Research has shown that certain derivatives exhibit selective cytotoxicity and apoptosis-inducing capabilities in cancer cell lines. For example, specific thiazole derivatives have been studied for their anticancer activity, demonstrating high selectivity and potential therapeutic applications (Evren et al., 2019).

Antimicrobial and Antifungal Properties

Compounds structurally related to N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide have shown promising antimicrobial and antifungal properties. The synthesis of sulfide and sulfone derivatives of related thiazole compounds and their evaluation against various bacterial and fungal strains highlight the potential of these compounds in addressing microbial resistance issues (Badiger et al., 2013).

Photovoltaic Efficiency and Quantum Calculations

The photovoltaic efficiency and quantum mechanical studies of benzothiazolinone acetamide analogs offer insights into the potential use of similar compounds in dye-sensitized solar cells (DSSCs). Investigations into the light-harvesting efficiency (LHE) and free energy of electron injection of these compounds suggest their utility in enhancing the efficiency of photovoltaic devices (Mary et al., 2020).

Hepatic Metabolism and Thyroid Hormone Levels

Research on experimental acetanilide-type herbicides structurally related to the compound of interest reveals their indirect impact on circulating thyroid hormone levels through the stimulation of hepatic metabolism. This suggests a potential application in understanding the metabolic pathways and toxicological profiles of related compounds (Christenson et al., 1996).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many thiophene derivatives have been found to have various biological activities, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

properties

IUPAC Name |

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5OS/c15-10-3-5-11(6-4-10)20-13(17-18-19-20)9-16-14(21)8-12-2-1-7-22-12/h1-7H,8-9H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSBGHLORZVASQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate](/img/structure/B2670974.png)

![(2E)-3-[(2-chloro-6-fluorobenzyl)thio]-3-[(3,5-dimethylphenyl)amino]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2670975.png)

![1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2670976.png)

![N-[4-(3,4-Dihydro-1H-isoquinolin-2-YL)-4-oxobutyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2670983.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylbutanamide](/img/structure/B2670984.png)